1-(4-Bromophenyl)violuric acid [WHO-DD]
Description
Historical Development of Violuric Acid Chemistry
The parent compound, violuric acid, was first prepared by the distinguished German chemist Adolf von Baeyer in 1863. wikipedia.org His method involved the reaction of barbituric acid with nitrous acid. wikipedia.org An alternative synthesis route involves the condensation of alloxan (B1665706) with hydroxylamine. wikipedia.org
From its discovery, the most striking feature of violuric acid was its reaction with various metals to produce brightly colored salts, a property that led to its name. This chromogenic behavior was not only a chemical curiosity but also formed the basis for its early applications in analytical chemistry. For instance, violuric acid has been historically employed for the spectrophotometric determination of metals and as a staining agent in paper chromatography to identify and separate metal ions based on the diverse colors of their corresponding violurate salts. wikipedia.org Its ability to form distinctively colored complexes with alkali metals was even utilized for the photometric determination of sodium in blood serum. wikipedia.org
Classification and Structural Features of N-Substituted Violuric Acid Derivatives
N-substituted violuric acid derivatives are compounds in which one or both of the hydrogen atoms on the nitrogen atoms of the pyrimidine (B1678525) ring of violuric acid are replaced by other functional groups. The parent violuric acid is chemically known as 5-(Hydroxyimino)barbituric acid or 2,4,5,6(1H,3H)-Pyrimidinetetrone 5-oxime. nist.gov
These derivatives can be broadly classified based on the nature and number of substituents on the nitrogen atoms. Common examples include 1,3-dialkyl and 1,3-diaryl derivatives, such as 1,3-dimethylvioluric acid and diphenylthiovioluric acid. wikipedia.org The substitution on the nitrogen atoms significantly influences the electronic properties, solubility, and chelating behavior of the molecule.
The fundamental structure of these compounds is the violurate anion, which is formed upon deprotonation. This anion is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. The structural versatility of the violurate anion allows for various coordination modes, leading to the formation of diverse supramolecular assemblies. These structures are often stabilized by extensive hydrogen-bonding networks.
The compound at the center of this article, 1-(4-Bromophenyl)violuric acid, falls into the category of N-aryl substituted violuric acids. Here, a single nitrogen atom of the violuric acid ring is substituted with a 4-bromophenyl group.
Table 1: Properties of Violuric Acid
| Property | Value |
|---|---|
| IUPAC Name | 6-Hydroxy-5-nitroso-1H-pyrimidine-2,4-dione |
| Other Names | 5-Isonitrosobarbituric acid, Alloxan 5-oxime |
| Chemical Formula | C₄H₃N₃O₄ |
| Molar Mass | 157.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 247 °C (decomposes) |
| Acidity (pKa) | 4.7 |
Data sourced from multiple references. wikipedia.orgnist.govnih.gov
Rationale for Academic Investigation of 1-(4-Bromophenyl)violuric Acid
While specific research detailing the explicit rationale for the synthesis of 1-(4-Bromophenyl)violuric acid is not extensively published, the motivation for its academic investigation can be inferred from the broader context of medicinal chemistry and material science. The WHO-DD (World Health Organization Drug Dictionary) designation for this compound suggests an interest in its potential pharmacological properties. nih.gov
The academic interest in such a molecule likely stems from a strategy of molecular hybridization, combining two well-known chemical scaffolds: the violuric acid core and the 4-bromophenyl group.
Violuric Acid Core: As established, violuric acid and its derivatives are excellent chelating agents for metal ions. This property is fundamental in various applications, including analytical reagents and the design of novel coordination polymers. The chromogenic nature of these compounds also makes them suitable for colorimetric sensing applications.
The 4-Bromophenyl Moiety: The inclusion of a halogenated phenyl ring, specifically a 4-bromophenyl group, is a common strategy in drug design and material science. Aryl halides are important synthons in organic chemistry, allowing for further molecular modifications through cross-coupling reactions. Furthermore, the 4-bromophenyl group can influence a molecule's lipophilicity, which affects its biological membrane permeability. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can be exploited in crystal engineering and in directing drug-receptor interactions. Research on other compounds containing the 4-bromophenyl moiety has shown their potential as antimicrobial agents and as key components in the development of novel therapeutics, such as HIV-1 integrase inhibitors. nih.govmdpi.com
Therefore, the academic investigation of 1-(4-Bromophenyl)violuric acid is likely driven by the hypothesis that combining these two moieties could result in a new compound with unique or enhanced properties. Potential areas of research could include its use as a selective colorimetric sensor for specific metal ions, its application in creating novel polymeric materials with interesting electronic or photophysical properties, or the exploration of its potential as a bioactive agent, leveraging the properties of both the violuric acid scaffold and the bromophenyl substituent.
Table 2: Chemical Identifiers for 1-(4-Bromophenyl)violuric acid
| Identifier | Value |
|---|---|
| PubChem CID | 399042 |
| Molecular Formula | C₁₀H₆BrN₃O₄ |
| InChIKey | ZJADBXUBWHQPQU-UHFFFAOYSA-N |
| WHO-DD Name | 1-(4-Bromophenyl)violuric acid |
Data sourced from PubChem. nih.gov
Structure
3D Structure
Properties
CAS No. |
251468-56-1 |
|---|---|
Molecular Formula |
C10H6BrN3O4 |
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-(4-bromophenyl)-6-hydroxy-5-nitrosopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H6BrN3O4/c11-5-1-3-6(4-2-5)14-9(16)7(13-18)8(15)12-10(14)17/h1-4,16H,(H,12,15,17) |
InChI Key |
KLAOPOKEJSDMEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 4 Bromophenyl Violuric Acid
Approaches to N-Arylation of the Violuric Acid Core
The introduction of an aryl group at the N-1 position of the violuric acid structure is a critical transformation. This is typically achieved by first arylating a more stable precursor, such as barbituric acid, followed by a nitrosation reaction to yield the final violuric acid derivative.
Synthesis of Precursors for 1-(4-Bromophenyl)violuric Acid
The primary precursor for the synthesis of 1-(4-Bromophenyl)violuric acid is 1-(4-Bromophenyl)barbituric acid. The stability and reactivity of the barbituric acid ring system make it a suitable starting point for N-arylation reactions.
The synthesis of 1-(4-Bromophenyl)barbituric acid can be approached through several established methods for N-arylation of amides and imides. The primary challenge lies in achieving selective mono-N-arylation of the barbituric acid ring. A common strategy involves the condensation of a substituted urea (B33335) with a malonic acid derivative. Alternatively, and more directly, is the N-arylation of barbituric acid itself.
A plausible route involves the reaction of barbituric acid with a suitable 4-bromophenylating agent. Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling or the Ullmann condensation, are prominent methods for this transformation. beilstein-journals.orgwikipedia.org These reactions facilitate the formation of the crucial C-N bond between the barbituric acid nitrogen and the 4-bromophenyl group.
Several methodologies can be employed to introduce the 4-bromophenyl group onto the barbituric acid scaffold.
Chan-Lam Coupling: This copper-catalyzed cross-coupling reaction utilizes 4-bromophenylboronic acid as the arylating agent. The reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) acetate, and a base. researchgate.net The reaction conditions are generally mild, offering good functional group tolerance. The proposed reaction is as follows:
Barbituric acid + 4-Bromophenylboronic acid --(Cu(OAc)₂, Base)--> 1-(4-Bromophenyl)barbituric acid
Ullmann Condensation: A classical method for N-arylation, the Ullmann condensation involves the reaction of barbituric acid with an aryl halide, in this case, 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene, in the presence of a stoichiometric or catalytic amount of copper. wikipedia.org This reaction often requires high temperatures and polar aprotic solvents like DMF or NMP. wikipedia.org The reaction proceeds via the formation of a copper(I) amide intermediate. wikipedia.org
Barbituric acid + 1-Bromo-4-iodobenzene --(Cu catalyst, Base, High Temp)--> 1-(4-Bromophenyl)barbituric acid
Table 1: Comparison of Methods for Introducing the 4-Bromophenyl Moiety
| Method | Arylating Agent | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Chan-Lam Coupling | 4-Bromophenylboronic acid | Copper(II) acetate | Room temp. to moderate heat, various solvents | Mild conditions, good functional group tolerance | Boronic acids can be expensive |
| Ullmann Condensation | 1-Bromo-4-iodobenzene | Copper powder or Cu(I) salts | High temperatures (150-210 °C), polar solvents | Readily available aryl halides | Harsh conditions, potential for side reactions |
Nitrosation Reactions for Violuric Acid Formation
Once 1-(4-Bromophenyl)barbituric acid is synthesized, the next step is the introduction of the nitroso group at the C-5 position to form 1-(4-Bromophenyl)violuric acid. This is a characteristic reaction of compounds with an active methylene (B1212753) group flanked by two carbonyl groups.
The nitrosation is typically achieved by treating the N-substituted barbituric acid with a nitrosating agent, such as nitrous acid, which is generated in situ from sodium nitrite (B80452) and a mineral acid (e.g., hydrochloric acid or sulfuric acid). wikipedia.org The reaction is generally carried out in an aqueous medium or a mixture of water and an organic solvent at low temperatures to control the exothermic nature of the reaction and prevent the decomposition of nitrous acid.
The mechanism involves the electrophilic attack of the nitrosonium ion (NO⁺) on the enolate of the barbituric acid derivative. The resulting C-nitroso compound then tautomerizes to the more stable oxime form, which is characteristic of violuric acids.
1-(4-Bromophenyl)barbituric acid + NaNO₂ + HCl --(H₂O, 0-5 °C)--> 1-(4-Bromophenyl)violuric acid
Optimization of Reaction Conditions and Yields for 1-(4-Bromophenyl)violuric Acid Synthesis
For the N-arylation step , key parameters to optimize include the choice of catalyst, base, solvent, and temperature. In Chan-Lam couplings, the use of ligands such as pyridine (B92270) or triethylamine (B128534) can significantly influence the reaction rate and yield. researchgate.net The stoichiometry of the reactants, particularly the boronic acid, also plays a crucial role. For Ullmann condensations, the reactivity of the copper catalyst and the reaction temperature are critical factors to control. wikipedia.org
For the nitrosation step , the temperature must be carefully controlled, typically between 0 and 5 °C, to prevent side reactions and decomposition of the product. The rate of addition of the acid to the sodium nitrite solution is also important to maintain a steady generation of nitrous acid. The pH of the reaction mixture should be acidic to facilitate the formation of the nitrosonium ion.
Table 2: Illustrative Reaction Conditions and Yields for the Synthesis of 1-(4-Bromophenyl)violuric Acid
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Arylation (Chan-Lam) | Barbituric acid, 4-Bromophenylboronic acid | Cu(OAc)₂ | Dichloromethane | 25-40 | 24-48 | 60-75 |
| N-Arylation (Ullmann) | Barbituric acid, 1-Bromo-4-iodobenzene | CuI | DMF | 150-160 | 12-24 | 45-60 |
| Nitrosation | 1-(4-Bromophenyl)barbituric acid | NaNO₂, HCl | Water/Ethanol | 0-5 | 1-2 | 80-90 |
Note: The yields presented are illustrative and can vary based on the specific experimental setup and optimization.
Isolation and Purification Techniques for the Target Compound
The isolation of 1-(4-Bromophenyl)violuric acid from the reaction mixture typically involves filtration, as the product often precipitates from the aqueous reaction medium upon formation. The crude product is then washed with cold water to remove any inorganic salts and unreacted starting materials.
Further purification is generally achieved through recrystallization. A suitable solvent system, such as an ethanol-water or dioxane-water mixture, can be used to obtain a highly pure crystalline product. The choice of solvent depends on the solubility profile of the compound.
The purity of the final compound can be assessed using various analytical techniques:
Melting Point Determination: A sharp melting point is indicative of a pure compound.
Chromatography: Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and the purity of the product. High-performance liquid chromatography (HPLC) can provide a quantitative measure of purity. mdpi.com
Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the compound by identifying the chemical environment of the protons and carbon atoms.
Infrared (IR) spectroscopy: To identify the characteristic functional groups present in the molecule, such as the C=O, N-H, O-H (from the oxime), and C-Br bonds.
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
The combination of these techniques ensures the successful synthesis, isolation, and characterization of pure 1-(4-Bromophenyl)violuric acid.
Structural Elucidation and Advanced Characterization of 1 4 Bromophenyl Violuric Acid
Spectroscopic Analysis for Molecular Structure Determination
Spectroscopic methods are fundamental in elucidating the molecular structure of 1-(4-Bromophenyl)violuric acid, offering detailed information about its functional groups, bonding, and electronic environment.
The IR spectrum of the parent violuric acid shows characteristic bands for its functional groups. nist.gov The vibrational spectrum of 1-(4-Bromophenyl)violuric acid is expected to be a composite of the vibrations of the violuric acid ring and the 4-bromophenyl substituent.
Key expected vibrational modes for the violuric acid moiety include N-H stretching, C=O (carbonyl) stretching, C=N-O (oxime) stretching, and various ring deformation modes. The 4-bromophenyl group would introduce characteristic C-H stretching and bending vibrations of the benzene (B151609) ring, as well as the C-Br stretching vibration.
Table 1: Predicted Characteristic Vibrational Frequencies for 1-(4-Bromophenyl)violuric Acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source/Analogy |
| N-H (pyrimidine ring) | Stretching | 3200-3400 | Violuric Acid nist.gov |
| C=O (pyrimidine ring) | Stretching | 1650-1750 | Violuric Acid nist.gov |
| C=N-O (oxime) | Stretching | 1600-1680 | General Oximes |
| Aromatic C-H | Stretching | 3000-3100 | 4-Bromophenyl derivatives |
| Aromatic C=C | Stretching | 1450-1600 | 4-Bromophenyl derivatives |
| C-Br | Stretching | 500-600 | 4-Bromophenyl derivatives |
Note: The exact positions of these bands can be influenced by intermolecular interactions in the solid state.
Specific ¹H and ¹³C NMR data for 1-(4-Bromophenyl)violuric acid are not available in the provided search results. However, expected chemical shifts can be inferred from the analysis of related structures.
¹H NMR: The proton spectrum is expected to show signals corresponding to the aromatic protons of the 4-bromophenyl group and the N-H protons of the violuric acid ring. The aromatic protons would likely appear as a set of doublets in the region of 7.0-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The N-H protons of the pyrimidine (B1678525) ring are expected to be downfield, potentially in the range of 8.0-12.0 ppm, due to the deshielding effect of the adjacent carbonyl groups.
¹³C NMR: The carbon spectrum would display signals for the carbonyl carbons, the carbons of the pyrimidine ring, and the carbons of the 4-bromophenyl ring. The carbonyl carbons are expected to resonate at the most downfield positions, typically in the range of 150-170 ppm. The carbons of the aromatic ring would appear in the 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic chemical shift. The carbons of the violuric acid ring would have distinct signals based on their chemical environment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-(4-Bromophenyl)violuric Acid
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Source/Analogy |
| ¹H | Aromatic (ortho to N) | 7.5 - 7.8 (d) | 4-Bromophenyl derivatives orgsyn.org |
| ¹H | Aromatic (ortho to Br) | 7.6 - 7.9 (d) | 4-Bromophenyl derivatives orgsyn.org |
| ¹H | N-H (pyrimidine) | 8.0 - 12.0 (br s) | Violuric Acid derivatives |
| ¹³C | C=O (pyrimidine) | 150 - 170 | Violuric Acid nist.gov |
| ¹³C | C=N-O (oxime) | 140 - 150 | Violuric Acid nist.gov |
| ¹³C | Aromatic (C-N) | 135 - 145 | 4-Bromophenyl derivatives |
| ¹³C | Aromatic (CH) | 125 - 135 | 4-Bromophenyl derivatives |
| ¹³C | Aromatic (C-Br) | 115 - 125 | 4-Bromophenyl derivatives |
Note: d = doublet, br s = broad singlet. The exact chemical shifts and coupling constants would need to be determined experimentally.
The electronic absorption spectrum of 1-(4-Bromophenyl)violuric acid is anticipated to exhibit absorptions in the ultraviolet (UV) region, arising from π → π* and n → π* electronic transitions within the aromatic ring and the conjugated system of the violuric acid moiety.
While specific UV-Vis data for the title compound is not available, studies on related N-acyl-α-amino acids containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety show absorption maxima in the range of 200-260 nm. mdpi.com The violuric acid system itself also contributes to UV absorption. The conjugation between the 4-bromophenyl ring and the violuric acid ring is expected to influence the position and intensity of the absorption bands.
Table 3: Predicted Electronic Absorption Properties of 1-(4-Bromophenyl)violuric Acid
| Transition | Predicted λ_max (nm) | Chromophore | Source/Analogy |
| π → π | 200 - 280 | 4-Bromophenyl ring | 4-Bromophenyl derivatives mdpi.com |
| π → π | 250 - 350 | Violuric acid conjugated system | Violuric Acid nist.gov |
| n → π* | 300 - 400 | Carbonyl and Oxime groups | General unsaturated systems |
Single-Crystal X-ray Diffraction Studies of 1-(4-Bromophenyl)violuric Acid
A definitive single-crystal X-ray structure for 1-(4-Bromophenyl)violuric acid has not been found in the search results. However, the molecular geometry can be inferred from crystallographic studies of related compounds containing a 1-(4-bromophenyl) moiety. nih.govnih.gov
Based on the crystal structures of similar molecules, it is expected that the 4-bromophenyl and the violuric acid rings are not coplanar. nih.gov There will be a dihedral angle between the plane of the phenyl ring and the plane of the pyrimidine ring. The exact value of this angle is determined by steric and electronic effects. The violuric acid moiety itself is expected to be nearly planar.
Specific bond lengths, bond angles, and dihedral angles for 1-(4-Bromophenyl)violuric acid are not available. However, typical values can be estimated from known structures. For instance, in a related structure of 1-(4-bromophenyl)but-3-yn-1-one, the C-Br bond length is approximately 1.90 Å, and the C-C bond lengths within the phenyl ring are in the range of 1.37-1.39 Å. nih.gov The bond angles within the phenyl ring are expected to be close to 120°. The geometry of the violuric acid ring will be dictated by its sp² and sp³ hybridized atoms.
Table 4: Predicted Key Geometrical Parameters for 1-(4-Bromophenyl)violuric Acid
| Parameter | Atoms Involved | Predicted Value | Source/Analogy |
| Bond Length | C-Br | ~1.90 Å | 1-(4-bromophenyl)but-3-yn-1-one nih.gov |
| Bond Length | C-N (ring-ring) | ~1.45 Å | General N-aryl compounds |
| Bond Angle | C-C-C (phenyl) | ~120° | 1-(4-bromophenyl)but-3-yn-1-one nih.gov |
| Dihedral Angle | Phenyl Ring - Pyrimidine Ring | 30-60° | Steric and electronic considerations |
Tautomeric Forms and Protonation States in the Solid State
The solid-state structure of 1-(4-Bromophenyl)violuric acid is critical for understanding its chemical and physical properties. Violuric acid and its derivatives can exist in several tautomeric forms due to the presence of amide, ketone, and oxime functional groups. The principal tautomers include the keto-oxime, nitroso-enol, and various zwitterionic forms.
The determination of the predominant tautomer and protonation state in the crystalline solid would be accomplished using single-crystal X-ray diffraction. This technique would precisely locate the positions of hydrogen atoms on the pyrimidine ring and the oxime group, thereby distinguishing between O-H and N-H bonds and identifying the presence of C=O versus C-OH groups.
Complementary information could be obtained from solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 13C and 15N NMR chemical shifts are highly sensitive to the local electronic environment and can differentiate between the chemical structures of various tautomers.
Intermolecular Interactions and Supramolecular Architecture
The violuric acid moiety is rich in hydrogen bond donors (N-H, O-H) and acceptors (C=O, N-oxime, O-oxime). A detailed crystallographic analysis would reveal the specific hydrogen bonding motifs. It would be expected to find a complex network of intermolecular hydrogen bonds, such as:
N-H⋯O interactions between the amide protons and the carbonyl or oxime oxygen atoms, potentially forming dimers or extended chains.
O-H⋯O interactions involving the oxime hydroxyl group and carbonyl oxygen atoms.
Weaker C-H⋯O and C-H⋯N interactions, likely involving the phenyl and pyrimidine C-H groups, which would contribute to the stability of the three-dimensional packing.
A hypothetical data table for such interactions, derived from crystallographic data, would resemble the following:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N-H···O | Data | Data | Data | Data |
| O-H···O | Data | Data | Data | Data |
| C-H···O | Data | Data | Data | Data |
The presence of both a phenyl and a pyrimidine ring in the molecule suggests the potential for π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, would play a significant role in the crystal packing. The analysis would focus on the geometry of these interactions, such as the centroid-to-centroid distance and the slip angle between the aromatic rings, to classify them as face-to-face or parallel-displaced.
The bromine atom on the phenyl ring introduces the possibility of specific halogen-related interactions.
Halogen Bonding: The electropositive region (σ-hole) on the bromine atom could interact with a Lewis basic site, such as a carbonyl oxygen or the nitrogen of the oxime group (Br···O or Br···N).
Br-π Interactions: The bromine atom could also interact with the electron-rich π-system of an adjacent phenyl or pyrimidine ring.
The identification and characterization of these interactions would require precise determination of intermolecular distances and angles from X-ray diffraction data.
Computational and Theoretical Investigations of 1 4 Bromophenyl Violuric Acid
Prediction and Simulation of Spectroscopic Properties
Predicted NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. Computational chemistry offers powerful tools to predict NMR chemical shifts (such as ¹H and ¹³C) by solving the Schrödinger equation for a molecule in a magnetic field, typically using methods like Density Functional Theory (DFT). These predictions serve as a valuable aid in interpreting experimental spectra, assigning signals, and confirming structural hypotheses.
A thorough review of scientific literature and chemical databases did not yield specific predicted NMR chemical shift data for 1-(4-Bromophenyl)violuric acid. Consequently, a data table for these values cannot be provided.
Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited-state properties of molecules. google.com It is widely applied to predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions between molecular orbitals. This analysis helps in understanding the color and photophysical properties of a compound.
Specific TD-DFT calculations detailing the electronic transition energies and predicted absorption maxima for 1-(4-Bromophenyl)violuric acid are not available in the reviewed scientific literature. Therefore, a data table of its predicted electronic spectra cannot be included.
Theoretical Analysis of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state, which influences their physical properties. Computational methods provide deep insights into the nature and strength of these non-covalent forces.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface of a molecule is defined by the points where the contribution of its electron density to the total crystal electron density is equal to the contribution from all other molecules. This surface can be mapped with various properties to highlight close intermolecular contacts.
Complementary to the surface map, two-dimensional fingerprint plots are generated. These plots summarize all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). The resulting plot provides a "fingerprint" of the intermolecular interactions, with different types of contacts (e.g., H···H, O···H, Br···H) appearing in distinct regions, and the color intensity indicating their relative prevalence.
A comprehensive search for a crystal structure and associated Hirshfeld surface analysis for 1-(4-Bromophenyl)violuric acid did not yield any specific results. While this analysis has been performed on other bromophenyl derivatives, the data for the title compound is not present in the accessible scientific literature.
Non-Covalent Interaction (NCI) Index Analysis
The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and characterize weak, non-covalent interactions in three-dimensional space. It is based on the electron density (ρ) and its reduced density gradient (s). By plotting s against ρ, regions corresponding to different types of interactions can be identified. These regions are then visualized as isosurfaces around the molecule, typically color-coded to distinguish between strong attractive forces like hydrogen bonds (blue), weak van der Waals interactions (green), and repulsive steric clashes (red).
A detailed NCI analysis for 1-(4-Bromophenyl)violuric acid has not been reported in the reviewed scientific literature. Such an analysis would provide a qualitative and quantitative picture of the non-covalent forces governing its molecular interactions, but the specific data is currently unavailable.
Coordination Chemistry and Metal Complexation Studies of 1 4 Bromophenyl Violuric Acid
Ligand Characteristics and Potential Coordination Modes of 1-(4-Bromophenyl)violuric Acid Anions
The anionic form of 1-(4-bromophenyl)violuric acid is a versatile ligand, capable of coordinating to metal ions in various ways. Its coordination behavior is dictated by the presence of multiple donor atoms and is influenced by the electronic effects of the 4-bromophenyl substituent.
The 1-(4-bromophenyl)violurate anion possesses several potential donor atoms, including the nitrogen and oxygen atoms of the pyrimidine (B1678525) ring and the oxime group. This multiplicity of donor sites allows for a range of coordination modes. A common mode of coordination for violurate anions is N,O-bidentate chelation, where the nitrogen atom of the oxime group and an adjacent carbonyl oxygen atom bind to a metal center, forming a stable five-membered chelate ring. researchgate.net Other potential, though less common, coordination modes include O,O-bidentate chelation, which would result in a six-membered ring, and various bridging modes that can lead to the formation of polymeric structures. researchgate.net The nitroso group itself can also engage in η²-coordination. researchgate.net The versatility of violurate anions as ligands is a key factor in their ability to form diverse supramolecular assemblies in the solid state. researchgate.net
Synthesis and Characterization of Metal-Violurate Complexes and Salts
The synthesis of metal complexes with 1-(4-bromophenyl)violuric acid can be achieved through various methods, leading to a range of compounds with interesting structural and spectroscopic properties.
The preparation of alkali metal salts of violuric acid derivatives is often a straightforward process. researchgate.net These salts can typically be synthesized by reacting the violuric acid derivative with the corresponding alkali metal hydroxide (B78521) or carbonate in a suitable solvent, such as water or ethanol. The resulting salts often exhibit vibrant colors. For instance, the synthesis of a complete series of alkali metal 1,3-dimethylviolurates yielded brightly colored compounds. researchgate.net Similar methodologies can be applied to prepare the alkali and alkaline earth metal salts of 1-(4-bromophenyl)violuric acid.
The synthesis of transition metal complexes of 1-(4-bromophenyl)violuric acid can be accomplished by reacting the acid or its corresponding alkali metal salt with a suitable transition metal salt in a solvent. nih.govwmich.edu The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and geometry of the resulting complex. These complexes often feature the metal ion coordinated in a chelated fashion by the violurate ligand.
The characterization of the synthesized metal complexes and salts of 1-(4-bromophenyl)violuric acid relies heavily on a combination of spectroscopic techniques to elucidate their structures and bonding.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination mode of the violurate ligand. nih.gov Changes in the vibrational frequencies of the C=O, N=O, and N-O groups upon complexation provide direct evidence of metal-ligand bond formation. For example, a shift in the stretching frequency of the carbonyl groups can indicate their involvement in coordination. In related violurate complexes, characteristic bands for carbonyl vibrations are typically observed in the range of 1600-1700 cm⁻¹. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes and can provide information about the coordination environment of the metal ion. nih.gov The formation of metal complexes often results in shifts in the absorption maxima compared to the free ligand, and the appearance of new bands can be indicative of charge-transfer transitions between the metal and the ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the structure of these compounds in solution. nih.govresearchgate.net Chemical shift changes in the protons and carbons of the 1-(4-bromophenyl)violurate ligand upon coordination can help to identify the binding sites. The GIAO (Gauge-Independent Atomic Orbital) method is often employed for theoretical calculations of NMR chemical shifts to support experimental findings. researchgate.net
Table of Spectroscopic Data for Violurate Derivatives
| Spectroscopic Technique | Key Observables | Typical Region/Shifts | Reference |
|---|---|---|---|
| IR Spectroscopy | C=O stretching, N=O stretching | 1600-1700 cm⁻¹ (C=O), ~1460 cm⁻¹ (N=O) | researchgate.net |
| UV-Vis Spectroscopy | λmax shifts, new charge-transfer bands | Dependent on metal and solvent | researchgate.netnih.gov |
| NMR Spectroscopy | Chemical shift changes in ¹H and ¹³C | Dependent on metal and solvent | nih.govresearchgate.net |
Structural Investigations of Metal-Violurate Complexes
The deprotonated form of 1-(4-Bromophenyl)violuric acid, the 1-(4-bromophenyl)violurate anion, acts as a versatile ligand in coordination chemistry. The arrangement of its donor atoms allows for various coordination modes, leading to a diversity of structural motifs in the solid state.
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of coordination compounds at an atomic level. mdpi.com While specific crystallographic data for metal complexes of 1-(4-Bromophenyl)violuric acid are not widely reported, extensive studies on related violurate complexes provide significant insights into the expected structural features.
Violurate anions are well-documented as effective building blocks for creating supramolecular assemblies in the crystalline state. researchgate.netresearchgate.net Numerous transition metal violurate complexes have been structurally characterized, revealing intricate hydrogen-bonded networks that extend in one, two, or three dimensions. researchgate.netingentaconnect.com For instance, the crystal structure of 1,10-phenanthrolinium violurate violuric acid pentahydrate demonstrates a co-crystal salt hydrate (B1144303) structure with distinct hydrogen-bonded tapes. nih.gov The structural analysis of manganese(II) and copper(II) violurate chelates has been successfully performed using powder X-ray diffraction data in conjunction with specialized software, a method that becomes crucial when suitable single crystals are difficult to obtain. nih.gov
The structural diversity is further exemplified by the alkali metal salts of 1,3-dimethylvioluric acid, which form one-, two-, or three-dimensional coordination polymers in the solid state. rdd.edu.iq These studies collectively suggest that metal complexes of 1-(4-Bromophenyl)violuric acid are likely to exhibit rich structural chemistry, characterized by extensive hydrogen bonding and the formation of polymeric networks.
The coordination geometry around a central metal ion in a violurate complex is dictated by the nature of the metal, the coordination mode of the violurate ligand, and the presence of any ancillary ligands. Violurate anions can adopt several coordination modes, with the N,O-bidentate chelation being the most common. d-nb.info This mode involves the formation of a stable five-membered chelate ring through the nitrogen atom of the oxime group and an adjacent carbonyl oxygen atom. d-nb.info
In manganese(II) and copper(II) violurate complexes, the violurate ligand has been shown to behave as a monoanionic bidentate ligand. nih.gov The resulting complexes are non-electrolytes, indicating that the counter-anions from the metal salt are eliminated during complex formation. nih.gov The electron paramagnetic resonance (EPR) spectra of these complexes confirm a square-planar geometry for the copper(II) complex, with the unpaired electron in the dx²-y² orbital, and a covalent character for the metal-ligand bond. nih.gov
The flexibility of the coordination environment is also observed in lanthanide complexes with violuric acid derivatives, where distorted square anti-prismatic coordination polyhedra have been identified. researchgate.net The coordination of the four central nitrogen atoms of the tetrapyrrole macrocycle in porphyrin-like complexes is a common structural pattern, which can be related to the coordination behavior of violurates. qmul.ac.uk
Table 1: Common Coordination Geometries in Metal-Violurate Complexes
| Metal Ion | Coordination Number | Geometry | Reference |
| Cu(II) | 4 | Square-planar | nih.gov |
| Mn(II) | 4 | Square-planar | nih.gov |
| Eu(III) | 8 | Distorted Square Antiprismatic | researchgate.net |
| Tb(III) | 8 | Distorted Square Antiprismatic | researchgate.net |
This table is based on data from related violurate complexes and provides an expected framework for 1-(4-Bromophenyl)violuric acid complexes.
A hallmark of the crystal structures of metal-violurate complexes is the prevalence of extensive hydrogen bonding, which often leads to the formation of supramolecular architectures with dimensionalities ranging from one to three dimensions. researchgate.netresearchgate.net These non-covalent interactions play a crucial role in the organization of the complexes in the crystal lattice. nih.gov
The violurate anion itself is a potent building block for creating these extended networks. researchgate.netingentaconnect.com The presence of multiple hydrogen bond donors and acceptors on the ligand facilitates the formation of robust and predictable hydrogen-bonding motifs. In the crystal structure of strontium violurate tetrahydrate, for example, two different bidentate coordination modes of the violurate ligands are observed, contributing to a complex hydrogen-bonded network. researchgate.net
The potential for forming coordination polymers is a significant aspect of violurate chemistry. mdpi.comnih.gov The ability of the violurate ligand to bridge metal centers can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. researchgate.netresearchgate.net For instance, the alkali metal salts of 1,3-dimethylvioluric acid demonstrate a range of polymeric structures, from 1D chains for lithium and sodium to 2D sheets for potassium and cesium, and a 3D network for rubidium. rdd.edu.iq While specific examples with 1-(4-bromophenyl)violuric acid are yet to be reported, the principles established from related systems strongly suggest its capability to form similar supramolecular and polymeric structures.
Theoretical Insights into Metal-Ligand Interactions and Complex Stability
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, bonding, and stability of metal complexes. mdpi.comtcu.eduriken.jp Although specific DFT studies on 1-(4-Bromophenyl)violuric acid metal complexes are limited, research on related violurate systems provides valuable theoretical insights.
DFT calculations on 4-chloroanilinium violurate salt have shown that the formation of the salt is an exothermic process. rdd.edu.iqjobrs.edu.iq Such calculations can be extended to metal complexes to predict their thermodynamic stability. tcu.edu The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their energy gap, are critical parameters that can be calculated to understand the electronic properties and reactivity of the complexes. rsc.org
The stability of metal chelates can be computationally assessed by calculating the binding energy and binding enthalpy between the metal ion and the ligand. mdpi.com For instance, a computational workflow has been developed to predict the stability constants of metal complexes with macrocyclic ligands, which could be adapted for violurate systems. tcu.edu Furthermore, theoretical investigations into the binding of metal ions with ligands can elucidate the nature of the metal-ligand bond, including the degree of covalent and electrostatic contributions. nih.gov
Advanced Research Applications and Future Directions for 1 4 Bromophenyl Violuric Acid
Contributions to Supramolecular Chemistry and Crystal Engineering
While specific crystal structure data for 1-(4-Bromophenyl)violuric acid is not extensively documented in publicly available literature, the broader family of violuric acid derivatives and bromophenyl-containing compounds provides a strong basis for understanding its potential contributions to supramolecular chemistry and crystal engineering. The molecular architecture of 1-(4-Bromophenyl)violuric acid, with its multiple hydrogen bond donors and acceptors (N-H and C=O groups) and the bulky, halogenated phenyl ring, suggests a high propensity for forming intricate and predictable supramolecular assemblies.
The violuric acid moiety itself is a versatile building block in crystal engineering, capable of forming a variety of intermolecular interactions, including hydrogen bonds and coordination with metal ions. The introduction of the 4-bromophenyl substituent adds another layer of complexity and control. The bromine atom can participate in halogen bonding, a directional and specific non-covalent interaction that is increasingly utilized in the design of crystalline materials. This, combined with potential π-π stacking interactions between the phenyl rings, allows for the rational design of one-, two-, and three-dimensional supramolecular architectures. The interplay of these various non-covalent forces can be harnessed to control the packing of molecules in the solid state, thereby influencing the material's bulk properties such as solubility, stability, and even its color.
Exploration of Optical Properties and Chromic Behavior (Pantochromism/Polychromism)
One of the most remarkable features of violuric acid and its derivatives is their pronounced chromic behavior, specifically pantochromism or polychromism, where the compound exhibits a wide range of colors upon changes in its chemical environment, such as pH or the presence of different metal ions or organic bases. wikipedia.org This phenomenon is attributed to the electronic transitions within the violurate anion, which is formed upon deprotonation of the acidic N-H proton. rsc.org
Spectroscopic Investigations of Color Origins in Salts and Complexes
The vibrant colors of violurate salts and complexes arise from electronic transitions, primarily of the n→π* and π→π* type, within the conjugated system of the violurate anion. Spectroscopic studies, particularly UV-Vis absorption spectroscopy, are crucial in elucidating the origins of these colors. The deprotonation of violuric acid to form the violurate anion leads to a significant delocalization of electron density across the pyrimidine (B1678525) ring, resulting in a bathochromic (red) shift of the absorption maximum into the visible region.
The specific color observed is highly dependent on the nature of the counter-ion or coordinating species. The interaction of the violurate anion with different metal cations or organic bases can perturb the electronic structure of the chromophore, leading to a variety of colors. For instance, the formation of different coordination complexes can alter the energy levels of the molecular orbitals involved in the electronic transitions, thus tuning the absorbed and reflected light.
| Violurate Salt/Complex | Counter-ion/Ligand | Observed Color | Absorption Maximum (λmax, nm) | Electronic Transition Type |
|---|---|---|---|---|
| Sodium Violurate | Na+ | Deep Purple | ~540 | n→π |
| Potassium Violurate | K+ | Violet | ~560 | n→π |
| Ammonium Violurate | NH4+ | Red-Violet | ~530 | n→π* |
| Ferrous Violurate Complex | Fe2+ | Deep Blue | ~600 | Metal-to-Ligand Charge Transfer (MLCT) |
Effect of the 4-Bromophenyl Substituent on Chromic Phenomena
The presence of the 4-bromophenyl substituent at the N1 position of the violuric acid ring is expected to significantly influence its chromic properties. This substituent can exert both electronic and steric effects.
Steric Effects: The bulky 4-bromophenyl group can sterically hinder the approach and coordination of certain metal ions or organic bases to the violurate core. This can influence the geometry of the resulting complexes and, consequently, their electronic and optical properties. This steric hindrance can lead to the formation of unique coordination environments and potentially new colors that are not observed with smaller substituents.
Investigating Interactions with Biological Systems (e.g., DNA Binding Mechanisms)
The potential interaction of 1-(4-Bromophenyl)violuric acid with biological macromolecules, such as DNA, is an area of significant research interest. While direct studies on the DNA binding of this specific compound are not widely reported, the structural motifs present in the molecule suggest several possible modes of interaction. Planar aromatic systems are known to intercalate between the base pairs of the DNA double helix. nih.govatdbio.com The 4-bromophenyl group, being a planar aromatic moiety, could potentially insert itself into the DNA structure.
Potential in Advanced Materials Science for Sensor Development or Dyes
The pronounced chromic behavior of 1-(4-Bromophenyl)violuric acid makes it a highly promising candidate for applications in materials science, particularly in the development of chemical sensors and novel dyes. The color changes associated with the deprotonation or coordination of the violurate anion can be exploited for the visual or spectrophotometric detection of various analytes.
Violuric acid and its derivatives have been historically used as analytical reagents for the detection of metal ions. wikipedia.org The introduction of the 4-bromophenyl group can be used to fine-tune the selectivity and sensitivity of these sensory responses. For example, the specific steric and electronic properties of the substituent could favor the binding of certain metal ions over others, leading to the development of selective colorimetric sensors.
| Application Area | Principle of Operation | Potential Advantages of 1-(4-Bromophenyl)violuric Acid |
|---|---|---|
| Colorimetric pH Sensors | Color change upon deprotonation of the violuric acid moiety. | Sharp and distinct color transition at a specific pH range, tunable by the substituent. |
| Selective Metal Ion Sensors | Formation of specifically colored complexes with target metal ions. | The 4-bromophenyl group can influence selectivity towards certain metal ions. |
| Chromogenic Reagents in Analytical Chemistry | Formation of colored products in the presence of specific analytes. | High molar absorptivity of the colored species, leading to high sensitivity. |
| Functional Dyes for Textiles and Polymers | Incorporation into materials to impart color and potentially other functionalities. | Rich and varied color palette depending on the chemical environment. |
Development of Novel Derivatives and Analogues for Targeted Research Applications
The synthesis of novel derivatives and analogues of 1-(4-Bromophenyl)violuric acid opens up a vast landscape for targeted research applications. By systematically modifying the molecular structure, it is possible to fine-tune its properties for specific purposes.
One avenue of exploration is the introduction of additional functional groups onto the phenyl ring. For example, the incorporation of long alkyl chains could enhance its solubility in nonpolar media or promote self-assembly into liquid crystalline phases. The addition of other reactive groups, such as alkynes or azides, would allow for its covalent attachment to other molecules or surfaces via "click" chemistry, enabling the development of functionalized materials and bioconjugates.
Another promising direction is the synthesis of analogues where the bromine atom is replaced by other halogens (fluorine, chlorine, or iodine) or by other functional groups with different electronic and steric properties. This would provide a library of compounds with systematically varied characteristics, allowing for a deeper understanding of the structure-property relationships and the rational design of molecules with optimized performance for applications in areas such as molecular electronics, non-linear optics, and medicinal chemistry. The synthesis of such derivatives often involves multi-step organic reactions, starting from commercially available precursors. orgsyn.org
Q & A
Q. What are the critical safety protocols for handling 1-(4-Bromophenyl)violuric acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Always wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, especially during weighing or solution preparation .
- Emergency Procedures:
- Skin Contact: Wash immediately with soap and water for ≥15 minutes. Remove contaminated clothing and seek medical attention .
- Eye Exposure: Rinse with water for 15 minutes, ensuring eyelids are held open. Consult an ophthalmologist .
- Ingestion: Rinse mouth with water (if conscious) and seek immediate medical help. Do not induce vomiting .
- Storage: Store in airtight containers in a dry, cool environment away from oxidizing agents .
Q. What experimental methodologies are recommended for synthesizing 1-(4-Bromophenyl)violuric acid?
Methodological Answer:
- Step 1: Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) using a factorial design of experiments (DoE) to minimize trial runs .
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) or HPLC , referencing retention factors against known standards.
- Step 3: Purify crude products via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution) .
Q. How can researchers characterize the purity and structural integrity of 1-(4-Bromophenyl)violuric acid?
Methodological Answer:
-
Analytical Techniques:
-
Purity Assessment: Use HPLC with UV detection (λ = 254 nm) and compare peak area percentages to ≥98% purity thresholds .
Advanced Research Questions
Q. What advanced techniques resolve contradictions in stability data under varying pH and temperature conditions?
Methodological Answer:
Q. How can computational modeling optimize reaction mechanisms involving 1-(4-Bromophenyl)violuric acid?
Methodological Answer:
- Density Functional Theory (DFT): Simulate intermediate stabilization energies and transition states using software like Gaussian or ORCA. Validate with experimental kinetic data .
- Molecular Dynamics (MD): Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .
- Machine Learning: Train models on existing reaction datasets to predict optimal catalyst-substrate combinations .
Q. What regulatory considerations apply to pharmacological studies of 1-(4-Bromophenyl)violuric acid?
Methodological Answer:
- WHO-DD Classification: Align compound use with Anatomical Therapeutic Chemical (ATC) codes for preclinical trials. Document adverse events using MedDRA terminology .
- Ethical Compliance: Ensure Institutional Review Board (IRB) approval for in vitro/in vivo studies, referencing OECD guidelines for toxicity testing .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
